molecular formula C16H13N3OS B2648368 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-20-6

4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide

Cat. No.: B2648368
CAS No.: 439112-20-6
M. Wt: 295.36
InChI Key: FVTGLNWXLAYOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (CAS: 439112-20-6) is a benzamide derivative with a molecular formula of C₁₆H₁₃N₃OS . Its structure features a pyrimidinyl core substituted with a 2-thienyl group at the 4-position and a methyl-substituted benzamide moiety at the N-position.

Properties

IUPAC Name

4-methyl-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)15(20)19-16-17-9-8-13(18-16)14-3-2-10-21-14/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTGLNWXLAYOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. These intermediates are then coupled with a benzenecarboxamide derivative under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.

Scientific Research Applications

4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Key Structural Features Biological Activity/Mechanism References
Target Compound C₁₆H₁₃N₃OS Pyrimidinyl core, 2-thienyl, methylbenzamide Unknown; structural analog to signaling modulators
Compound 2 (Horvat et al., 2016) C₂₂H₂₆N₄O₂S₂ Thiazol ring, 2-thienyl, cyclohexanecarboxamide, piperazinyl Increases cAMP in astrocytes via GPR81-independent pathway
Nilotinib (CAS-641571-10-0) C₂₈H₂₂F₃N₇O Pyrimidinyl, trifluoromethyl, imidazolyl, methylbenzamide Antineoplastic; tyrosine kinase inhibitor
Imatinib (Patent EP) C₂₉H₃₁N₇O Piperazinylmethyl, pyridinylpyrimidinyl, methylbenzamide Anticancer; BCR-ABL kinase inhibitor
Key Observations:

Core Heterocycle Differences :

  • The target compound’s pyrimidinyl core contrasts with Compound 2’s thiazol ring and nilotinib’s pyridinylpyrimidinyl system. These differences influence binding affinity to cellular targets. For instance, Compound 2’s thiazol ring may enhance interactions with astrocyte receptors, while nilotinib’s pyridinylpyrimidinyl moiety is critical for kinase inhibition .

Substituent Effects :

  • The 2-thienyl group in the target compound and Compound 2 may contribute to lipophilicity and membrane permeability. However, Compound 2’s additional piperazinyl and cyclohexanecarboxamide groups likely confer distinct pharmacokinetic properties, such as prolonged half-life or altered receptor specificity .
  • Nilotinib’s trifluoromethyl group enhances metabolic stability and target selectivity, a feature absent in the target compound .

Biological Activity: Compound 2 elevates cytosolic cAMP in astrocytes through a GPR81-independent mechanism, suggesting a novel receptor interaction. This contrasts with nilotinib and imatinib, which act via well-defined kinase inhibition . The target compound’s lack of a piperazinyl or thiazole group may preclude similar cAMP modulation.

Research Implications and Gaps

  • Comparative Insights : Compound 2’s GPR81-independent cAMP elevation highlights the importance of heterocycle diversity in astrocyte activity, a direction worth exploring for the target compound .

Biological Activity

4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thienyl substituent and a pyrimidine ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3OSC_{16}H_{13}N_3OS with a molecular weight of approximately 270.34 g/mol. The compound's structure includes:

  • A thienyl ring, which introduces sulfur into the molecular framework.
  • A pyrimidine ring, contributing nitrogen atoms that are essential for biological interactions.
  • A benzenecarboxamide moiety, which enhances its potential as a drug candidate.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors such as 2-thiophenaldehyde and specific amino acids or carboxylic acids. Key steps include:

  • Formation of Pyrimidine and Thiophene Intermediates : Utilizing condensation reactions.
  • Coupling Reactions : Combining intermediates under controlled conditions to yield the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, suggesting potential therapeutic uses for this compound. Notable areas of investigation include:

Anticancer Activity

Studies have shown that thienopyrimidine derivatives can inhibit protein-protein interactions critical in cancer progression. For instance, compounds blocking the interaction between menin and MLL fusion proteins have demonstrated efficacy in acute leukemias with MLL translocations . This suggests that this compound may have similar anticancer properties.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound could modulate inflammatory pathways, potentially inhibiting the expression of cytokines and prostaglandins . This activity could be beneficial in treating inflammatory diseases.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Data Table: Biological Activities Summary

Activity Description References
AnticancerInhibits protein-protein interactions involved in leukemia; potential therapeutic applications.
Anti-inflammatoryModulates inflammatory pathways; inhibits cytokine expression.
Enzymatic InhibitionMay act as an inhibitor in enzymatic studies, affecting various biochemical processes.

Case Studies

  • Thienopyrimidine Derivatives : A study focused on optimizing thienopyrimidine compounds found that modifications to the structure significantly enhanced their potency against cancer cell lines, indicating a promising avenue for further research into related compounds like this compound .
  • Inflammatory Disease Models : Research investigating similar compounds has reported anti-inflammatory effects in animal models, suggesting that this compound could be explored for its therapeutic potential in conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide?

  • Synthesis : Use coupling reactions between substituted pyrimidine and benzamide precursors under reflux conditions with catalysts like EDCI/HOBt. Purify via column chromatography (silica gel, gradient elution) .
  • Characterization : Confirm structure using IR (carbonyl and amine stretches), 1^1H/13^13C NMR (thienyl protons at δ 6.8–7.2 ppm, pyrimidine protons at δ 8.0–8.5 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., amide-pyrimidine interactions) .
  • 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon assignments, particularly for the thienyl and pyrimidine moieties .
  • HPLC-MS ensures purity (>98%) and detects trace impurities .

Q. How can researchers assess the initial biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity inhibition) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM).
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays. Stability is monitored via UV-Vis spectroscopy (λ = 260–300 nm) over 24 hours .

Q. How should researchers design dose-response experiments for this compound?

  • Use a logarithmic concentration range (1 nM–100 µM) with triplicate measurements.
  • Apply non-linear regression analysis (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Include positive controls (e.g., known kinase inhibitors) and vehicle controls .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Quantum chemical calculations (DFT) model transition states and energy barriers for key steps (e.g., amide bond formation).
  • Reaction path screening identifies optimal conditions (e.g., solvent, temperature) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines).
  • Experimental replication : Control variables like cell passage number, serum batch, and assay temperature.
  • Pathway enrichment analysis identifies off-target effects causing variability .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring to reduce cytochrome P450-mediated oxidation.
  • Validate via microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite profiling .

Q. What methodologies scale up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thienyl coupling).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Q. How do researchers evaluate synergistic effects with other therapeutic agents?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1).
  • Transcriptomics/proteomics : Identify overlapping pathways (e.g., MAPK/STAT3) using RNA-seq or SILAC labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.